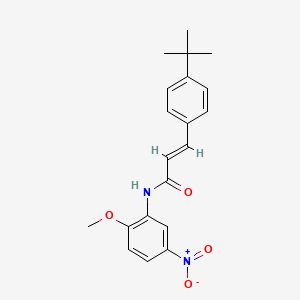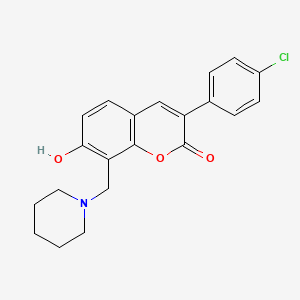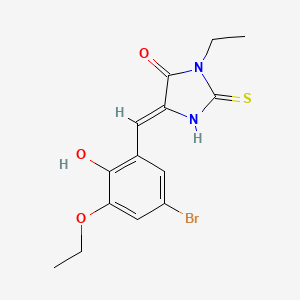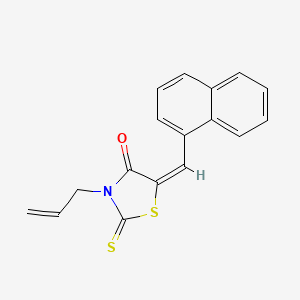
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide, also known as TBNPA, is a chemical compound that belongs to the family of acrylamides. TBNPA has gained attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and agriculture.
科学研究应用
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in material science, particularly in the field of polymer chemistry. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been used as a monomer for the synthesis of various polymers, including polyacrylamides and polyurethanes. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been used as a cross-linking agent for the preparation of hydrogels and other materials.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not well understood. However, studies have suggested that 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may act as a radical scavenger, preventing the formation of free radicals and oxidative stress. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. Studies have suggested that 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide may have anti-inflammatory, antioxidant, and antimicrobial properties. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a monomer or cross-linking agent for the preparation of various materials. However, 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One area of research is the development of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide-based materials with novel properties and applications. Another area of research is the investigation of the mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the safety and toxicity of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives.
Conclusion
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound with potential applications in various fields, including material science, pharmaceuticals, and agriculture. 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand the potential of 3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives.
合成方法
3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylamine with 2-methoxy-5-nitrobenzoyl chloride, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through recrystallization and characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)15-8-5-14(6-9-15)7-12-19(23)21-17-13-16(22(24)25)10-11-18(17)26-4/h5-13H,1-4H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUSCVJBHWXHBM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5914927.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)
![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)


![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914980.png)
![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)